7-Fluoroquinoline-6-carbonitrile
Overview
Description
7-Fluoroquinoline-6-carbonitrile is a chemical compound used in various scientific research studies . Its unique properties make it suitable for applications in drug discovery, organic synthesis, and biological assays.
Synthesis Analysis
The synthesis of 7-Fluoroquinoline-6-carbonitrile involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 12 hours . Another method involves the use of sodium carbonate and palladium diacetate in ISOPROPYLAMIDE at 120℃ for 3.25 hours .Molecular Structure Analysis
The molecular formula of 7-Fluoroquinoline-6-carbonitrile is C10H5FN2 . Its molecular weight is 172.16 g/mol .Chemical Reactions Analysis
The chemical reactions involving 7-Fluoroquinoline-6-carbonitrile are complex and can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoroquinoline-6-carbonitrile include its molecular structure, melting point, boiling point, density, and molecular weight .Scientific Research Applications
Antimalarial Activity
- Analogs for Antimalarial Efficacy : A study by Joshi et al. (2017) explored 4-aminoquinoline antimalarials containing a benzylmethylpyridylmethylamine group, focusing on their activity against drug-resistant Plasmodium falciparum. These compounds, including variations of 7-chloroquinolines and 4-aminoquinoline-7-carbonitriles, showed potent antimalarial effects, with some derivatives significantly reducing parasitemia in P. berghei infected mice following oral administration. This suggests a promising direction for developing new antimalarial agents based on 7-fluoroquinoline-6-carbonitrile analogs (Joshi et al., 2017).
Neuropharmacological Effects
- Cognitive Impairment Reversal : Lu AE58054, a compound related to the 7-fluoroquinoline structure, was found to reverse cognitive impairment induced by subchronic phencyclidine in rats, indicating potential therapeutic effects for cognitive disorders such as schizophrenia and Alzheimer's disease (Arnt et al., 2010).
Antischistosomal Activity
- Hybrid Compound PPQ-6 : A study on 4-(2-Chloroquinolin-3-yl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (PPQ-6), a hybrid drug combining quinoline and pyridine structures, demonstrated significant anti-schistosomal effects, suggesting another potential therapeutic application of compounds related to 7-fluoroquinoline-6-carbonitrile (Taman et al., 2020).
Antidepressant Effects
- 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) : Several studies have explored the antidepressant-like effects of FDPI, a compound structurally related to 7-fluoroquinoline-6-carbonitrile. These studies found that FDPI could reverse depressive-like behavior induced by chronic unpredictable mild stress in mice, indicating potential for treating depression. The mechanism may involve modulation of oxidative stress and the monoaminergic system, without affecting hepatic monoamine oxidase activity (Pesarico et al., 2016).
Imaging Applications
- Sigma2 Receptor Imaging : Fluoroquinoline derivatives, including those with modifications similar to 7-fluoroquinoline-6-carbonitrile, have been evaluated as potential imaging agents for the sigma2 receptor status of solid tumors using positron emission tomography (PET). This could have implications for the non-invasive detection and monitoring of cancer progression (Tu et al., 2005).
Safety And Hazards
properties
IUPAC Name |
7-fluoroquinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRZPSBJVJCWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-6-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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